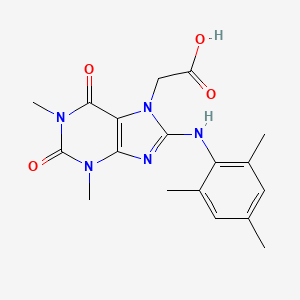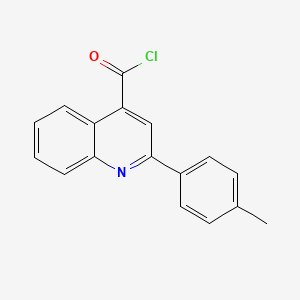
2-(4-methylphenyl)quinoline-4-carbonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-methylphenyl)quinoline-4-carbonyl Chloride” is a product for proteomics research . It has a molecular weight of 281.74 and a molecular formula of C17H12ClNO .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string: CC1=CC=C (C=C1)C2=NC3=CC=CC=C3C (=C2)C (=O)Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 281.74 and a molecular formula of C17H12ClNO .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
2-(4-methylphenyl)quinoline-4-carbonyl chloride and its derivatives have been utilized in the synthesis of various compounds with significant biological activities. For example, new quinoline derivatives have been synthesized and evaluated for their antifungal and antibacterial activities, exhibiting significant action against tested strains (Kategaonkar et al., 2010). Additionally, the synthesis and herbicidal activity of triketone-quinoline hybrids as novel 4-Hydroxyphenylpyruvate Dioxygenase inhibitors have been explored, demonstrating potent inhibition and promising herbicidal activity (Wang et al., 2015).
Inhibition of Biological Targets
Some derivatives of this compound have shown potent inhibition of crucial biological targets. For instance, 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives have been prepared as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) and epidermal growth factor receptor (EGFR) kinases, displaying enhanced activity for inhibiting HER-2 kinase and the growth of HER-2 positive cells (Tsou et al., 2005).
Metal Complexes and Electrocatalysts
Metal(II) complexes based on quinoline derivatives have been synthesized and characterized for their potential electrocatalytic activities. These complexes were found to increase the degradation rate of organic pollutants like methyl orange, suggesting potential applications in environmental remediation (Gong et al., 2014).
Genotoxicity Studies
This compound analogs have been studied for their genotoxic effects. One study highlights the genotoxicity of food mutagen 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and its analogs, providing insights into the structural requirements for mutagenicity and potential carcinogenicity (Barnes et al., 1985).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-methylphenyl)quinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c1-11-6-8-12(9-7-11)16-10-14(17(18)20)13-4-2-3-5-15(13)19-16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPHGLNPZXQTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2452061.png)
![Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-ethylthiophene-3-carboxylate](/img/structure/B2452062.png)
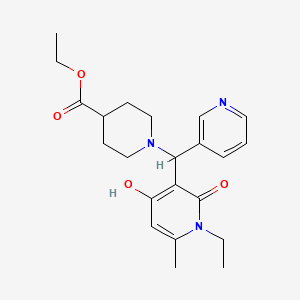
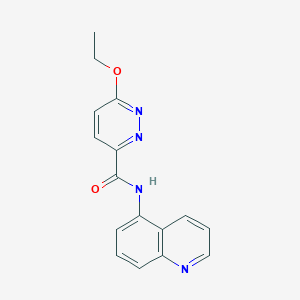
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2452069.png)
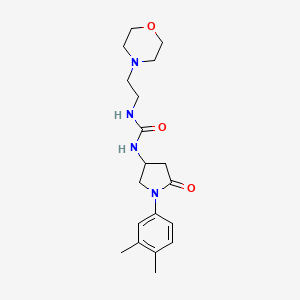
![[(3S,4R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2452071.png)
![Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate](/img/structure/B2452074.png)


![5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452080.png)
![N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2452082.png)
